molecular formula C18H19N3O5 B6558544 (2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide CAS No. 1105233-61-1

(2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide

Cat. No.: B6558544
CAS No.: 1105233-61-1
M. Wt: 357.4 g/mol
InChI Key: UWRRKFOYRGASBD-SNAWJCMRSA-N
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Description

The compound (2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide is a structurally complex molecule featuring a pyrido[1,2-a]pyrazin-2-yl core substituted with a methoxy group at position 7 and a 1,8-dione system. The ethylenamide side chain is conjugated to a furan-2-yl moiety via an (E)-configured propenamide linker.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-25-16-12-21-9-8-20(18(24)14(21)11-15(16)22)7-6-19-17(23)5-4-13-3-2-10-26-13/h2-5,10-12H,6-9H2,1H3,(H,19,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRRKFOYRGASBD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide, with a CAS number of 1105233-61-1 and a molecular weight of 357.4 g/mol, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C18H19N3O5C_{18}H_{19}N_{3}O_{5}. Its structure includes a furan moiety and a pyrido[1,2-a]pyrazine derivative, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer therapeutics. The following sections detail specific findings related to its anticancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound shows promising antitumor activity against various cancer cell lines.

Case Study: Inhibition of EGFR Kinase
A notable study evaluated the compound's inhibitory effects on the epidermal growth factor receptor (EGFR) kinase. The results indicated an IC50 value of approximately 13 nM for EGFR L858R/T790M mutations. This suggests a potent selectivity for cancer cells harboring these mutations compared to wild-type EGFR .

Table 1: Summary of Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Selectivity
NCI-H19750.297High
A549>50Moderate
NCI-H460>50Low

The data indicates that the compound exhibits higher efficacy against NCI-H1975 cells compared to A549 and NCI-H460 cells, highlighting its potential as a targeted therapy for specific EGFR mutations.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Inhibition of Kinase Activity : The compound inhibits the phosphorylation of downstream signaling molecules in the EGFR pathway.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrido[1,2-a]pyrazine derivatives, which are frequently explored for their pharmacological properties. Below is a detailed structural and functional comparison with analogous compounds from literature and patents.

Structural Analogues from Patent Literature

Key analogues include:

Compound Name Structural Features Key Differences Potential Applications
N-[2-(4-fluorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazin-7-yl]-2-methoxyacetamide (Example 318) - 4-Fluorobenzyl substituent
- Methoxyacetamide side chain
- Lacks furan ring
- Fluorinated aromatic group enhances lipophilicity
Likely kinase inhibition (common in pyridopyrazines)
N-butyl-N-methyl-2-(3-chlorobenzyl)-9-hydroxy-1,8-dioxo-1,8-dihydro-2H-pyrido[1,2-a]pyrazine-7-carboxamide (Example 182) - 3-Chlorobenzyl group
- Bulky N-butyl-N-methyl carboxamide
- Chlorine substituent vs. furan
- Carboxamide vs. propenamide linker
Enhanced metabolic stability due to halogenation
(2E)-3-(furan-2-yl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide (Target) - Furan-2-yl group
- (E)-propenamide linker
- Furan provides π-electron density
- Conformational rigidity from (E)-configuration
Potential for improved binding to polar active sites

Functional Group Analysis

  • Furan vs. Halogenated Aromatics : The furan ring in the target compound introduces oxygen-based electron-richness, contrasting with halogenated (e.g., fluoro, chloro) groups in analogues. This may reduce lipophilicity but enhance hydrogen-bonding interactions .
  • Methoxy Group at Position 7 : A conserved feature across analogues (e.g., Example 318 ), this group may contribute to solubility and metabolic stability.

Pharmacokinetic and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from related structures:

  • Solubility : The furan moiety may reduce logP compared to halogenated analogues, improving aqueous solubility.
  • Metabolic Stability : Halogenated derivatives (e.g., Example 182 ) resist oxidative metabolism, whereas the furan ring may undergo CYP450-mediated oxidation, necessitating structural optimization.

Research Findings and Implications

  • Synthetic Feasibility : The propenamide linker’s (E)-configuration suggests a need for stereoselective synthesis, similar to methods used for (3E)-6,6-dimethyltetrahydro-2H-pyran-2-one derivatives .
  • Biological Targets : Pyrido[1,2-a]pyrazines are often associated with kinase inhibition (e.g., CDK, JAK). The furan substituent may modulate selectivity toward enzymes with polar binding pockets .

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